(+)-Diversonol

Antibacterial Legionella pneumophila Natural product

(+)-Diversonol is a monomeric tetrahydroxanthone natural product (C15H18O6, MW 294.30) first isolated from the endophytic fungus Microdiplodia sp. strain 9907.

Molecular Formula C15H18O6
Molecular Weight 294.3 g/mol
Cat. No. B1249644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Diversonol
Synonymsdiversonol
Molecular FormulaC15H18O6
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC3(C(CCC(C3(C2=O)O)O)O)C)O
InChIInChI=1S/C15H18O6/c1-7-5-8(16)12-9(6-7)21-14(2)10(17)3-4-11(18)15(14,20)13(12)19/h5-6,10-11,16-18,20H,3-4H2,1-2H3/t10-,11-,14-,15-/m0/s1
InChIKeyGBAMGKOMMOEKIB-GVARAGBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Diversonol Procurement Guide: A Monomeric Tetrahydroxanthone with Defined Antibacterial Specificity


(+)-Diversonol is a monomeric tetrahydroxanthone natural product (C15H18O6, MW 294.30) first isolated from the endophytic fungus Microdiplodia sp. strain 9907 [1]. It belongs to the diversonol/blennolide structural family of fungal polyketides, characterized by a tetrahydroxanthen-9-one core with four hydroxyl substituents [2]. (+)-Diversonol is documented to possess antibacterial activity against Legionella pneumophila and is classified as both a secondary metabolite and an antibacterial agent by authoritative chemical biology databases [1][3].

Antimicrobial screening workflow – Legionella-targeted assays
Stereochemical reference standard – TDDFT ECD validated absolute configuration
Synthetic accessibility for SAR studies – reported short total synthesis

Why In-Class (+)-Diversonol Substitution with Other Tetrahydroxanthones or Blennolides Carries Experimental Risk


The tetrahydroxanthone and blennolide family exhibits substantial functional divergence despite shared core scaffolds. (+)-Diversonol is a monomeric tetrahydroxanthone, whereas many structurally related compounds such as rugulotrosins and secalonic acids are dimeric species with distinct biological profiles [1]. Even among co-isolated monomers from the same Microdiplodia sp. strain, antibacterial activity patterns differ: (+)-microdiplodiasone, a 2,3-dihydrochroman-4-one rather than a tetrahydroxanthone, and blennolide C, a chromone lactone, each possess distinct pharmacophores. Generic interchange within this class without verifying the precise stereochemistry and biological fingerprint risks selecting a compound with unrecognized activity gaps or off-target effects. The quantitative evidence below demonstrates that (+)-diversonol's biological signature cannot be inferred from class membership alone.

Dimeric tetrahydroxanthones or blennolide lactones may exhibit divergent antibacterial profiles; class membership does not predict potency or spectrum.
Stereochemical assignment of related analogs may not be transferable – only (+)-diversonol has an unreversed absolute configuration confirmed by TDDFT ECD.
Synthetic tractability varies widely; dimeric congeners require additional coupling steps that limit procurement scale, making direct replacement without verification impractical.

(+)-Diversonol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Antibacterial Activity Against Legionella pneumophila: (+)-Diversonol vs. (+)-Microdiplodiasone from the Same Producing Strain

(+)-Diversonol exhibits antibacterial activity against Legionella pneumophila Corby with a MIC of 1 mg/mL [1]. The co-isolated analog (+)-microdiplodiasone, which contains a 2,3-dihydrochroman-4-one scaffold rather than a tetrahydroxanthone core, shows an identical MIC of 1 mg/mL against the same strain under the same assay conditions . This head-to-head comparison establishes that (+)-diversonol retains antibacterial potency equivalent to its companion metabolite despite a fundamentally different core structure, indicating that the tetrahydroxanthone scaffold does not confer a potency advantage or disadvantage against this target relative to the chromanone scaffold. However, only (+)-diversonol has been subjected to total synthesis and full stereochemical elucidation, making it a more thoroughly characterized reagent for mechanistic studies [2].

L. pneumophila MIC
Head-to-head
(+)-Diversonol: MIC 1 mg/mL
(+)-Microdiplodiasone: MIC 1 mg/mL
Supports antibacterial screening context; equipotent to co-isolated chromanone.
Microtiter plate assay, L. pneumophila Corby; reported in Siddiqui et al. 2011.
Antibacterial Legionella pneumophila Natural product

Absence of Activity Against Bacillus megaterium: A Selectivity Feature Distinguishing (+)-Diversonol from Blennolide-Class Compounds

In the same antibacterial screening panel, (+)-diversonol was reported as inactive against Bacillus megaterium . This contrasts with blennolide derivatives isolated from the fungus Blennoria sp., which exhibited strong antibacterial activity against B. megaterium in preliminary studies [1]. The differential activity against Gram-positive B. megaterium versus the Gram-negative L. pneumophila suggests that (+)-diversonol possesses a narrow-spectrum antibacterial profile that may be linked to the tetrahydroxanthone pharmacophore, whereas blennolide chromone lactones display broader Gram-positive coverage.

B. megaterium activity
Cross-study
(+)-Diversonol: Inactive
Blennolide derivatives: Active
Narrow-spectrum profile may support Gram-negative selective studies.
Qualitative difference reported; blennolide activity from Blennoria sp. study.
Antibacterial selectivity Bacillus megaterium Gram-positive bacteria

Absolute Configuration Determined by TDDFT ECD: (+)-Diversonol as a Stereochemically Validated Reference Standard

The absolute configuration of (+)-diversonol was rigorously established as (1S,4S,4aS,9aR) using time-dependent density functional theory electronic circular dichroism (TDDFT ECD) calculations calibrated against experimental ECD spectra [1]. This stereochemical assignment resolved earlier ambiguities in the diversonol/blennolide family, where compounds such as α- and β-diversonolic esters were originally misassigned and later revised to blennolide C structures [2]. In contrast, the absolute configurations of several related tetrahydroxanthones (e.g., compounds 3 and 4 from the same study) required independent TDDFT ECD determinations and cannot be inferred by analogy [1]. (+)-Diversonol thus serves as a fully stereochemically validated reference compound for the monomeric tetrahydroxanthone subclass.

Absolute configuration
Class-level inference
(1S,4S,4aS,9aR) by TDDFT ECD
Stereochemical-control context; never revised assignment.
ECD calibrated with TDDFT; related esters required structural revision.
Absolute configuration TDDFT ECD Stereochemistry

Synthetic Accessibility: (+)-Diversonol as the Most Synthetically Tractable Monomeric Tetrahydroxanthone

(+)-Diversonol has been accessed by multiple independent total synthesis routes: the first racemic total synthesis via a domino oxa-Michael–aldol condensation (Nising et al., 2005) [1], an asymmetric total synthesis using a domino vinylogous aldol–oxa-Michael reaction (Tietze et al., 2011) [2], and a formal synthesis via organocatalytic asymmetric methods (Volz et al., 2009) [3]. The synthetic step count is notably short (6–8 steps from commercial materials), and both enantiomers are accessible with high optical purity [1][2]. In contrast, blennolide C and dimeric tetrahydroxanthones such as rugulotrosins require significantly more complex synthetic sequences involving dimerization steps that lower overall yield and increase cost [4]. This synthetic accessibility translates directly to procurement: (+)-diversonol can be reliably produced at gram scale by contract synthesis organizations, whereas many blennolide congeners remain accessible only via low-yield fermentation.

Synthetic steps
Class-level inference
6–8 steps (reported)
Supports procurement review; shorter route than dimeric congeners.
Domino oxa-Michael–aldol or vinylogous aldol strategies.
Total synthesis Asymmetric synthesis Tetrahydroxanthone

Antifungal Activity Profile: (+)-Diversonol Shows Narrow Specificity Compared to Blennolide Derivatives

According to ChEMBL-curated data from Siddiqui et al. (2011), (+)-diversonol registered a zone of inhibition of 0.0 mm against Microbotryum violaceum in an agar diffusion assay at 50 µg loading, indicating no detectable antifungal activity under these conditions [1]. However, the same study's abstract and associated databases note that 'most of the metabolites were biologically active, with ... antifungal activity against Microbotryum violaceum' [2]. This apparent discrepancy suggests that (+)-diversonol's antifungal activity may be weak, strain-specific, or detectable only under different assay conditions (e.g., broth microdilution). In contrast, blennolide derivatives from Blennoria sp. demonstrated clear antifungal activity against M. violaceum [3]. The absence of a measurable inhibition zone for (+)-diversonol at 50 µg distinguishes it from blennolide-class antifungals and suggests that its primary biological utility lies in antibacterial rather than antifungal applications.

M. violaceum assay
Supporting evidence
Zone of inhibition: 0.0 mm (50 µg)
Blennolides: active
Supports antifungal selectivity context; no confounding antifungal activity at tested load.
Agar diffusion assay; ChEMBL curated data from Siddiqui et al. 2011.
Antifungal Microbotryum violaceum Fungal pathogen

(+)-Diversonol Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Legionella pneumophila Mechanistic Probe Development

Given (+)-diversonol's confirmed antibacterial activity against Legionella pneumophila Corby (MIC 1 mg/mL) and its well-characterized stereochemistry, this compound is suitable as a chemical probe for studying Legionella-specific biological pathways. The availability of a fully elucidated absolute configuration enables structure-activity relationship (SAR) studies where stereochemical integrity is critical. The compound's inactivity against Bacillus megaterium further supports its use in Gram-negative selective antibacterial research programs where minimization of Gram-positive off-target effects is desired [1].

Tetrahydroxanthone Scaffold Reference Standard for Natural Product Chemistry

(+)-Diversonol's absolute configuration, established by TDDFT ECD calculations and never revised, makes it the most reliable monomeric tetrahydroxanthone reference standard for analytical method development. Natural product chemists isolating new tetrahydroxanthone congeners can use (+)-diversonol as a chromatographic and spectroscopic benchmark, particularly for ECD-based stereochemical assignments of novel isolates. The compound's availability via total synthesis ensures consistent quality independent of fermentation batch variability [2][3].

Synthetic Methodology Demonstration and Contract Synthesis Feasibility Studies

The short (6–8 step) synthetic route to (+)-diversonol, employing domino oxa-Michael–aldol or vinylogous aldol–oxa-Michael key transformations, serves as a tractable demonstration platform for evaluating new asymmetric synthetic methodologies targeting tetrahydroxanthone scaffolds. Contract research organizations assessing the feasibility of scaling tetrahydroxanthone production can use (+)-diversonol synthesis as a benchmark, given that both enantiomers are accessible in high optical purity via established procedures [4][5].

Antibacterial Selectivity Profiling in Polyketide Natural Product Libraries

In natural product screening libraries where multiple Microdiplodia-derived metabolites are present, (+)-diversonol provides a defined antibacterial selectivity fingerprint: active against Legionella pneumophila (MIC 1 mg/mL) but inactive against Bacillus megaterium and showing no measurable antifungal activity against Microbotryum violaceum at 50 µg. This narrow-spectrum profile allows library curators to use (+)-diversonol as a specificity control when dereplicating hits from Microdiplodia extracts, distinguishing its contribution from broader-spectrum blennolide or chromanone constituents [1][6].

Application
Selection Property
Validation Focus
Legionella antibacterial screening studies
Defined MIC endpoint context
Gram-negative selectivity profiling
Natural product analytical reference standard
Stereochemically validated scaffold
ECD-based stereochemical assignment review
Synthetic methodology research
Reported short synthetic route
Scale-up feasibility benchmarking
Antimicrobial screening library dereplication
Narrow-spectrum activity profile
Selectivity fingerprint validation
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